2-(4-(4-(2-Methoxyphenyl)piperazin-1-yl)butyl)isoindoline-1,3-dione hydrobromide
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of arylpiperazine derivatives has been achieved using commercial chemicals purchased from Sigma-Aldrich Chemical Co., Fisher Scientific Inc., or Lancaster .Molecular Structure Analysis
The crystal structures of cis and trans isomers of 2-{4-[4-(2-methoxyphenyl)piperazin-1-yl]but-2-enyl}isoindoline-1,3-diones, including their hydrochloride salts, have been analyzed . These studies provide insights into the conformations of arylpiperazine derivatives, highlighting the significance of hydrogen bond patterns in determining molecular stability and interactions.Chemical Reactions Analysis
The compound has shown to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and analgesic activities. It has been used to study the mechanism of action of various drugs and biological agents, as well as to investigate the biochemical and physiological effects of certain compounds.Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, the compound MMP (5) was isolated from the residue by silica gel column chromatography using 5% methanol in chloroform to afford 75% yield (210 mg). 1 H NMR (CDCl 3) δ: 7.37 (s, 1H), 6.95 (m, 4H), 4.03 (t, 2H), 3.85 (s, 3H), 3.33 (s, 3H), 3.08 (brs, 4H), 2.64 (brs, 4H), 2.44 (t, 2H), 1.77 (m, 2H), 1.59 (m, 2H); HRMS (EI) calculated for C 19 H 28 O 3 N 5: 374.2192; Found 374.2181 .Scientific Research Applications
Molecular Structure and Interactions
The compound has been investigated for its molecular structure, demonstrating the importance of its conformation in both neutral and protonated forms. The research shows that arylpiperazine derivatives maintain a generally extended conformation, which influences their supramolecular synthons formation. The study of hydrogen bonds within these structures reveals significant patterns, particularly in how these compounds form dimers and interact through inter-ionic salt bridges in their hydrochloride forms. These findings are crucial for understanding the compound's chemical behavior and potential applications in drug design (Karolak-Wojciechowska et al., 2010).
Fluorescent Ligands for Receptor Visualization
The compound's derivatives have been synthesized to serve as environment-sensitive fluorescent ligands, particularly targeting human 5-HT1A receptors. These derivatives exhibit a range of receptor affinities and possess distinct fluorescence properties, enabling the visualization of 5-HT1A receptors in cellular models. This application is pivotal for biomedical research, facilitating the study of receptor distribution and function within biological systems (Lacivita et al., 2009).
Luminescent Properties and Photo-induced Electron Transfer
Further research into the compound's analogs has revealed their luminescent properties and the potential for photo-induced electron transfer (PET) processes. These studies are instrumental in developing new fluorescent probes for biological and chemical sensing, leveraging the unique electron transfer capabilities of these compounds to create sensitive and selective detection methods (Gan et al., 2003).
Antimycobacterial and Cytotoxic Evaluation
The compound has also been evaluated for its antimycobacterial activities, with specific derivatives showing promising results against Mycobacterium tuberculosis. This research indicates potential therapeutic applications, especially in developing new treatments for tuberculosis that are both effective and non-cytotoxic (Rani et al., 2019).
Potential Atypical Antipsychotic Properties
Investigations into the compound's analogs have suggested potential atypical antipsychotic properties, showing high affinity for various receptors implicated in psychosis. These findings could pave the way for the development of new antipsychotic medications with improved efficacy and side effect profiles (Ishibashi et al., 1996).
properties
IUPAC Name |
2-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]isoindole-1,3-dione;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3.BrH/c1-29-21-11-5-4-10-20(21)25-16-14-24(15-17-25)12-6-7-13-26-22(27)18-8-2-3-9-19(18)23(26)28;/h2-5,8-11H,6-7,12-17H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRUEPFPTQYHQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCCCN3C(=O)C4=CC=CC=C4C3=O.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28BrN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5042588 | |
Record name | 1-(2-Methoxyphenyl)-4-(4-(2-phthalimido)butyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5042588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>71.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID46500399 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(4-(4-(2-Methoxyphenyl)piperazin-1-yl)butyl)isoindoline-1,3-dione hydrobromide | |
CAS RN |
115338-32-4 | |
Record name | 2-[4-[4-(2-Methoxyphenyl)-1-piperazinyl]butyl]-1H-isoindole-1,3(2H)-dione hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=115338-32-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Methoxyphenyl)-4-(4-(2-phthalimido)butyl)piperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115338324 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-Methoxyphenyl)-4-(4-(2-phthalimido)butyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5042588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 115338-32-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NAN-190 HYDROBROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/919U0E9M3P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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